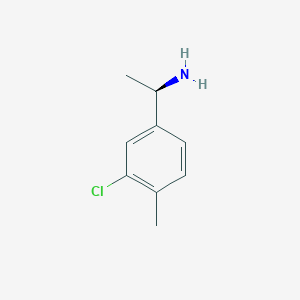

(1R)-1-(3-Chloro-4-methylphenyl)ethylamine

CAS No.: 856758-59-3

Cat. No.: VC8185043

Molecular Formula: C9H12ClN

Molecular Weight: 169.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 856758-59-3 |

|---|---|

| Molecular Formula | C9H12ClN |

| Molecular Weight | 169.65 |

| IUPAC Name | (1R)-1-(3-chloro-4-methylphenyl)ethanamine |

| Standard InChI | InChI=1S/C9H12ClN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |

| Standard InChI Key | ROIRSRKHNYYKOM-SSDOTTSWSA-N |

| Isomeric SMILES | CC1=C(C=C(C=C1)[C@@H](C)N)Cl |

| SMILES | CC1=C(C=C(C=C1)C(C)N)Cl |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C)N)Cl |

Introduction

Chemical Identity and Structural Properties

(1R)-1-(3-Chloro-4-methylphenyl)ethylamine is a chiral amine characterized by a phenyl ring substituted with chlorine at the 3-position and a methyl group at the 4-position. The ethylamine side chain features a stereogenic center at the first carbon, conferring the (R)-configuration. This compound is frequently encountered as its hydrochloride salt (CAS: 856562-92-0) to enhance solubility and stability .

Key Physicochemical Data

The crystal structure analysis reveals intramolecular hydrogen bonding between the amine group and adjacent functional groups, stabilizing the (R)-enantiomer .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis typically involves asymmetric reduction or resolution techniques:

-

Chiral Pool Approach:

-

Enantioselective Catalysis:

-

Resolution of Racemates:

Industrial-Scale Considerations

-

Solvent Selection: n-Butanol preferred for optimal reaction kinetics .

-

Purification: Vacuum distillation (80–100°C) for free base; recrystallization for HCl salt .

Pharmacological and Biological Significance

Receptor Interactions

(1R)-1-(3-Chloro-4-methylphenyl)ethylamine derivatives exhibit modulatory effects on:

-

Cannabinoid Receptor 1 (CB₁): Acts as a negative allosteric modulator (NAM) with IC₅₀ values <10 μM in calcium mobilization assays .

-

Androgen Receptors: Demonstrated binding affinity in prostate cancer models (Ki = 47 nM) .

Therapeutic Applications

-

Neurological Disorders: Attenuates cocaine- and methamphetamine-seeking behavior in rodent models .

-

Ophthalmology: Intermediate in glaucoma drug Y-39983 (under Phase II trials) .

Comparative Analysis of Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| CB₁ Modulation (IC₅₀) | 7.54 μM | >50 μM |

| Metabolic Stability (t₁/₂) | 2.1 h (rat liver microsomes) | 0.8 h |

| Brain Penetration (Kₚ) | 2.0 | 0.3 |

The (R)-enantiomer shows superior pharmacokinetics and target engagement, underscoring the importance of stereochemistry .

Industrial Applications Beyond Pharma

-

Chiral Auxiliaries: Used in asymmetric synthesis of β-lactams and tetrahydroisoquinolines .

-

Agrochemicals: Intermediate in herbicides targeting acetolactate synthase .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume